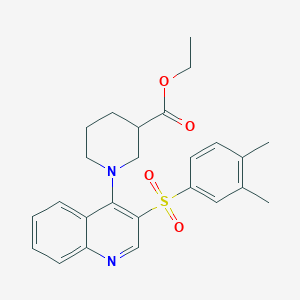
N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide, also known as TFB-TAP, is a chemical compound used in scientific research. It belongs to the class of sulfonamides and has a molecular weight of 367.39 g/mol. TFB-TAP is used in various research applications due to its unique properties.
Scientific Research Applications
Synthesis of Polyfunctionalized Heterocyclic Systems
N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide: serves as a versatile building block in the synthesis of polyfunctionalized heterocyclic systems. These systems are crucial in the development of pharmaceuticals and industrially significant scaffolds. The compound’s reactivity allows for the construction of various five and six-membered heterocyclic systems, which are foundational structures in many drugs .
Development of Fluorescent Sensors
The compound’s structural features make it an excellent candidate for the development of fluorescent sensors. These sensors can detect a wide range of bioactive elements and environmental pollutants, leveraging the compound’s ability to react and emit fluorescence upon interaction with specific analytes .
Pharmaceutical Applications
Due to its structural properties, N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide is explored for its potential pharmaceutical applications. It may play a role in the synthesis of compounds with antiproliferative and antimicrobial activities, which are essential in the treatment of various diseases .
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent or a structural motif in the design of new analytical methods. Its unique chemical properties can enhance the detection and quantification of substances in complex mixtures .
Inhibitors of Type 2 Diabetes Mellitus
Research has indicated that derivatives of this compound show promise as inhibitors of type 2 diabetes mellitus. This application is particularly significant given the global prevalence of diabetes and the ongoing search for more effective treatments .
Drug Discovery
The compound is a key component in drug discovery due to its biological activities. Its role in the synthesis of bioactive heterocyclic scaffolds makes it a valuable asset in the search for new therapeutic agents .
properties
IUPAC Name |
N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c1-10(20)11-6-2-4-8-13(11)19-23(21,22)14-9-5-3-7-12(14)15(16,17)18/h2-9,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFTYCDJLYVHJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2359420.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2359424.png)


![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one](/img/structure/B2359427.png)
![(4-(6-(Cyclopentyloxy)nicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2359428.png)
![2-[(2-aminophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2359430.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2359431.png)
![1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2359433.png)
![methyl 2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2359434.png)
